molecular formula C6H7ClFIN2 B13929457 (4-Fluoro-2-iodophenyl)hydrazine hydrochloride

(4-Fluoro-2-iodophenyl)hydrazine hydrochloride

Cat. No.: B13929457
M. Wt: 288.49 g/mol
InChI Key: MTXIJOFHHFVXKJ-UHFFFAOYSA-N
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Description

(4-Fluoro-2-iodophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClFN2I. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with fluorine and iodine atoms at the 4 and 2 positions, respectively. This compound is commonly used in various chemical reactions and has applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-iodophenyl)hydrazine hydrochloride typically involves the halogenation of phenylhydrazine derivatives. One common method is the iodination of 4-fluorophenylhydrazine using iodine and a suitable oxidizing agent. The reaction is carried out in an organic solvent such as acetic acid or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-2-iodophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydrazine moiety can be oxidized to form azo compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea are commonly used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted phenylhydrazines.

    Oxidation Reactions: Products include azo compounds.

    Reduction Reactions: Products include aniline derivatives.

Scientific Research Applications

(4-Fluoro-2-iodophenyl)hydrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluoro-2-iodophenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. This interaction can affect various biochemical pathways, making it useful in drug development and biochemical research.

Comparison with Similar Compounds

  • 4-Fluorophenylhydrazine hydrochloride
  • 4-Iodophenylhydrazine hydrochloride
  • 4-Chlorophenylhydrazine hydrochloride
  • 4-Bromophenylhydrazine hydrochloride

Comparison: (4-Fluoro-2-iodophenyl)hydrazine hydrochloride is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers a distinct combination of electronic and steric effects, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C6H7ClFIN2

Molecular Weight

288.49 g/mol

IUPAC Name

(4-fluoro-2-iodophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H6FIN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H

InChI Key

MTXIJOFHHFVXKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)I)NN.Cl

Origin of Product

United States

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